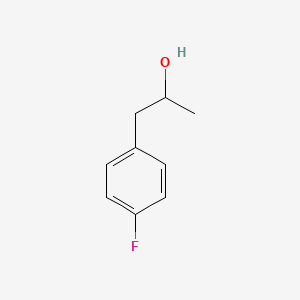

1-(4-Fluorophenyl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(4-Fluorophenyl)propan-2-ol, such as (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one, involves base-catalyzed Claisen-Schmidt condensation reactions. This approach highlights the versatility of 1-(4-Fluorophenyl)propan-2-ol in chemical synthesis and its role in forming complex molecular structures through condensation reactions (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure and conformation of 1-(4-Fluorophenyl)propan-2-ol derivatives have been extensively studied using techniques like X-ray diffraction. These studies reveal that such compounds often exhibit significant dihedral angles between terminal rings and intramolecular hydrogen bonding, contributing to their stability and reactivity (Salian et al., 2018).

Chemical Reactions and Properties

1-(4-Fluorophenyl)propan-2-ol and its derivatives participate in a variety of chemical reactions, demonstrating a broad range of chemical properties. For example, their ability to form stable crystal structures through weak intermolecular interactions such as C-H⋯O and C-F⋯π bonds is a testament to their chemical versatility and the influence of fluorine substitution on their reactivity and interaction potential (Salian et al., 2018).

Scientific Research Applications

Synthesis of Chromans 1-(4-Fluorophenyl)propan-2-ol has been utilized in the cyclization to chroman. This process can occur through chromium tricarbonyl complexes or by using specific rhodium(III) cations, showcasing its role in facilitating complex organic synthesis reactions (Houghton, Voyle, & Price, 1980).

Antimicrobial Compound Synthesis The compound is used in the synthesis of novel antimicrobial agents. Specifically, it's involved in creating 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, demonstrating its application in developing new antimicrobial substances (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Structural Studies in Crystallography 1-(4-Fluorophenyl)propan-2-ol derivatives are used in crystallography for structural studies and analyses. The compound’s derivatives allow for detailed exploration of molecular structures through techniques like X-ray diffraction, aiding in understanding molecular geometry and interactions (Salian et al., 2018).

Homochiral Fluoro-Organic Compounds The compound plays a role in the microbial reduction of certain fluoro-organic compounds, aiding in the production of homochiral fluoro-organic substances. This application is significant in the field of stereochemistry and the production of chiral substances with high enantiomeric purity (Bernardi et al., 1988).

Vibrational Spectroscopy Studies Variants of 1-(4-Fluorophenyl)propan-2-ol are analyzed using vibrational spectroscopy methods such as FT-IR and Laser-Raman. These studies help in understanding the molecular vibrations and structure of fluoro-substituted compounds, contributing to the broader understanding of chemical properties and interactions (Sert et al., 2014).

Chemical Synthesis and Catalysis The compound is involved in various synthesis reactions, such as the preparation of allenylidene derivatives and alkenylcarbyne complexes. This demonstrates its role in facilitating complex chemical reactions and serving as a building block in organometallic chemistry (Bustelo et al., 2007).

Safety and Hazards

properties

IUPAC Name |

1-(4-fluorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJGNXCUDQDKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2484150.png)

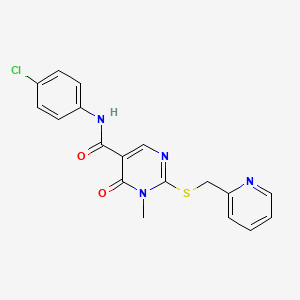

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)

![2-[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2484154.png)

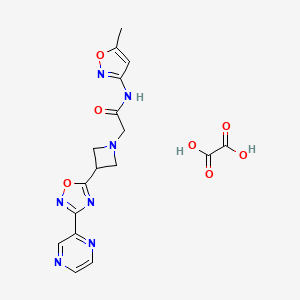

![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)

![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)

![[1-(Benzylamino)cyclopentyl]methanol](/img/structure/B2484162.png)

![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)

![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)

![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)

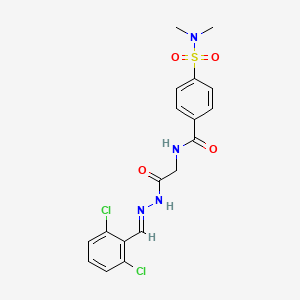

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)